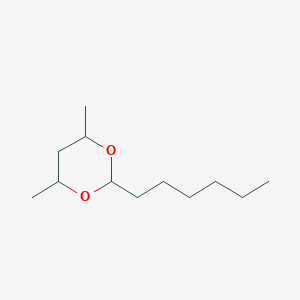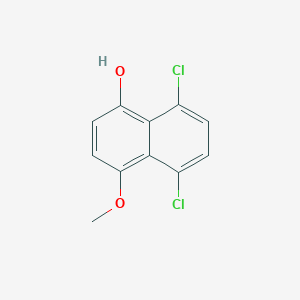
5,8-Dichloro-4-methoxynaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dichloro-4-methoxynaphthalen-1-ol is a chemical compound with the molecular formula C11H8Cl2O2. It is a derivative of naphthol, characterized by the presence of two chlorine atoms and a methoxy group attached to the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloro-4-methoxynaphthalen-1-ol typically involves the chlorination of 4-methoxynaphthalen-1-ol. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction is monitored to ensure consistent quality and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dichloro-4-methoxynaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the methoxy group to a hydroxyl group.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalenes .
Aplicaciones Científicas De Investigación
5,8-Dichloro-4-methoxynaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antifungal and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,8-Dichloro-4-methoxynaphthalen-1-ol involves its interaction with specific molecular targets. In biological systems, it may exert its effects by disrupting cellular processes or inhibiting the growth of microorganisms. The exact pathways and targets are still under investigation, but it is believed to interfere with key enzymes and proteins involved in cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-1-naphthol: A similar compound with a methoxy group but without chlorine atoms.
8-Methoxynaphthalen-1-ol: Another derivative with a methoxy group at a different position.
1,4,5,8-Naphthalenetetracarboxylic dianhydride: A more complex naphthalene derivative used in various applications.
Uniqueness
5,8-Dichloro-4-methoxynaphthalen-1-ol is unique due to the presence of both chlorine atoms and a methoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Propiedades
Número CAS |
2123-43-5 |
|---|---|
Fórmula molecular |
C11H8Cl2O2 |
Peso molecular |
243.08 g/mol |
Nombre IUPAC |
5,8-dichloro-4-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C11H8Cl2O2/c1-15-9-5-4-8(14)10-6(12)2-3-7(13)11(9)10/h2-5,14H,1H3 |
Clave InChI |
WEDRLIDZSSGLHF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=CC=C(C2=C(C=C1)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


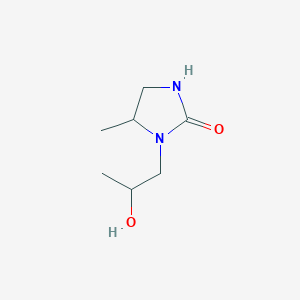
![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)

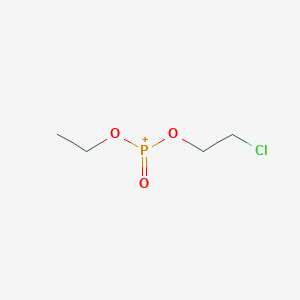
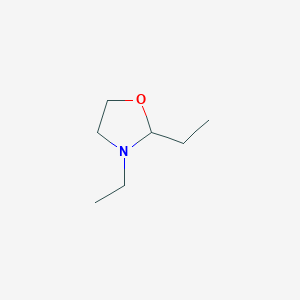
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)
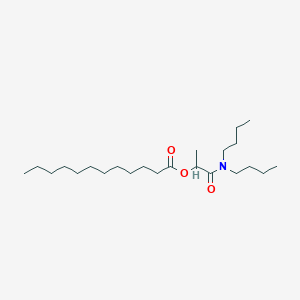



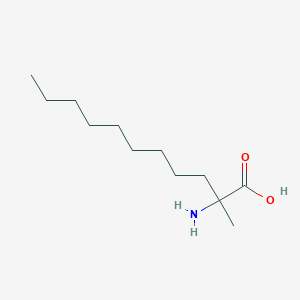
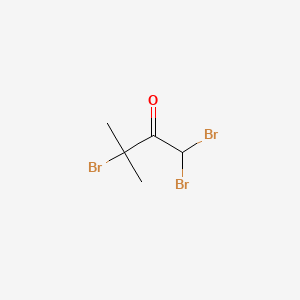
![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)
